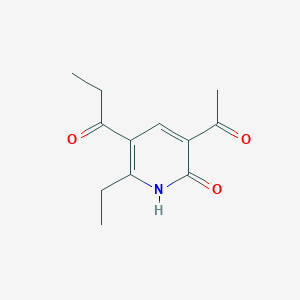![molecular formula C15H19N3O B13876494 3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol](/img/structure/B13876494.png)
3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a hydroxyl group at the 6th position and a 4-methylpiperazin-1-ylmethyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxyl Group: The hydroxyl group at the 6th position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the 4-Methylpiperazin-1-ylmethyl Group: The final step involves the alkylation of the quinoline derivative with 4-methylpiperazine in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate.
Major Products
Oxidation: Quinoline-6-one, quinoline-6-carboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methylpiperazin-1-yl)methyl]aniline: Similar structure but lacks the quinoline ring.
4-[(4-Methylpiperazin-1-yl)methyl]benzanilide: Contains a benzanilide group instead of a quinoline ring.
3-[(4-Methylpiperazin-1-yl)methyl]propan-1-ol: Contains a propanol group instead of a quinoline ring.
Uniqueness
3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol is unique due to the presence of both the quinoline ring and the 4-methylpiperazin-1-ylmethyl group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The quinoline ring contributes to its aromaticity and potential for electronic interactions, while the piperazine moiety enhances its solubility and biological activity.
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]quinolin-6-ol |
InChI |
InChI=1S/C15H19N3O/c1-17-4-6-18(7-5-17)11-12-8-13-9-14(19)2-3-15(13)16-10-12/h2-3,8-10,19H,4-7,11H2,1H3 |
InChI Key |
PHJFHVDRXLVFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CN=C3C=CC(=CC3=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)
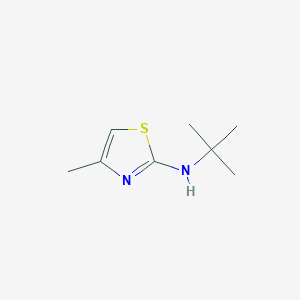
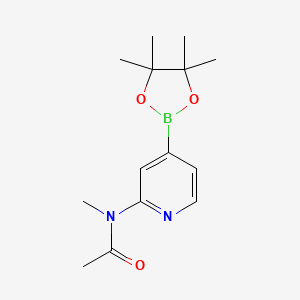
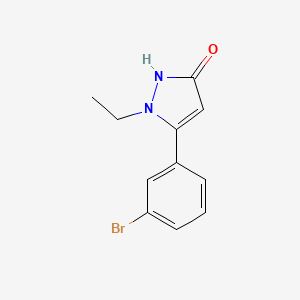
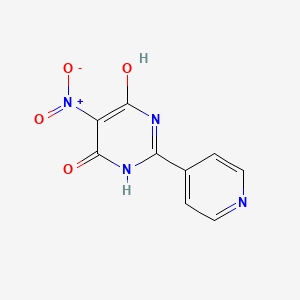


![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
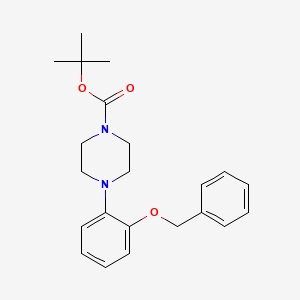
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)



